molecular formula C9H6ClNO3 B1425200 Methyl 2-chlorobenzo[d]oxazole-4-carboxylate CAS No. 1007112-35-7

Methyl 2-chlorobenzo[d]oxazole-4-carboxylate

Cat. No.: B1425200
CAS No.: 1007112-35-7
M. Wt: 211.6 g/mol
InChI Key: QXOMDXKTDOJUPP-UHFFFAOYSA-N
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Description

Methyl 2-chlorobenzo[d]oxazole-4-carboxylate (CAS: 1007112-35-7) is a heterocyclic compound with the molecular formula C₉H₆ClNO₃ and a molecular weight of 211.60 g/mol . It features a benzo[d]oxazole core substituted with a chlorine atom at position 2 and a methyl ester group at position 4. This compound is typically stored under dry conditions at 2–8°C to ensure stability .

Properties

IUPAC Name

methyl 2-chloro-1,3-benzoxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOMDXKTDOJUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718826
Record name Methyl 2-chloro-1,3-benzoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007112-35-7
Record name Methyl 2-chloro-4-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007112-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-1,3-benzoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chlorobenzo[d]oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzoic acid with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chlorobenzo[d]oxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions include substituted oxazole derivatives, oxidized or reduced forms of the compound, and carboxylic acids.

Scientific Research Applications

Antimicrobial Properties

Methyl 2-chlorobenzo[d]oxazole-4-carboxylate exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria and fungi. The presence of the chlorinated benzoxazole moiety enhances its interaction with microbial targets, potentially leading to enzyme inhibition or disruption of cellular processes.

For instance, research indicated minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

This compound has also shown promise in anticancer research. Various derivatives of benzoxazole have reported cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism involves apoptosis induction and cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer treatment strategies .

A case study evaluating the cytotoxicity of this compound against human cancer cell lines revealed an IC50 value of approximately 15 µM for MCF-7 cells. The study highlighted the compound's ability to induce apoptosis through upregulation of pro-apoptotic markers while downregulating anti-apoptotic proteins .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to novel compounds with enhanced biological activities. For example, it has been utilized in synthesizing derivatives that target specific biological pathways relevant to cancer and other diseases .

Synthesis Routes

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and condensation reactions involving appropriate precursors. The ability to manipulate its structure makes it a versatile building block in organic synthesis.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChlorine at position 2; carboxylate at position 4Antimicrobial, anticancer
BenzoxazoleParent compound without substituentsLimited biological activity
Methyl 2-chlorobenzo[d]oxazole-6-carboxylateChlorine at position 2; carboxylate at position 6Similar antimicrobial properties

Mechanism of Action

The mechanism by which methyl 2-chlorobenzo[d]oxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at Position 2 of Benzo[d]oxazole-4-carboxylates

Methyl 2-methylbenzo[d]oxazole-4-carboxylate
  • Molecular Formula: C₁₀H₉NO₃
  • Molecular Weight : 191.18 g/mol (CAS: 128156-55-8)
  • Physical Properties : Melting point (mp) 110–113°C ; IR carbonyl stretch at 1684 cm⁻¹ .
  • Key Differences : Replacing chlorine with a methyl group reduces molecular weight and alters electronic properties. The methyl group is less electronegative, leading to decreased reactivity in electrophilic substitutions compared to the chloro analog.
Methyl 2-(2,4-dichlorophenyl)benzo[d]oxazole-4-carboxylate
  • Molecular Formula: C₁₅H₁₁Cl₂NO₃ (calculated from )
  • Molecular Weight : 324.16 g/mol
  • Physical Properties : mp 192–194°C ; IR carbonyl stretch at 1753 cm⁻¹ .
  • The ¹H NMR shows aromatic protons in δ7.11–8.19 ppm, distinct from simpler analogs .

Substitution on the Oxazole Ring (Non-Benzannulated Analogs)

Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
  • Molecular Formula: C₁₁H₈ClNO₃
  • Molecular Weight : 237.64 g/mol (CAS: 89204-91-1)
  • Key Differences : The oxazole ring is substituted with a 2-chlorophenyl group at position 5, differing from the benzannulated structure. This compound lacks the fused benzene ring, reducing aromatic conjugation and altering UV absorption profiles .
Ethyl 4-methyloxazole-2-carboxylate
  • Molecular Formula: C₇H₉NO₃
  • Molecular Weight: 155.15 g/mol (CAS: Not provided)
  • Key Differences : The ethyl ester and 4-methyl substitution create a simpler oxazole derivative with lower molecular weight. Such analogs are often intermediates in synthesizing more complex heterocycles .

Thiazole and Other Heterocyclic Analogs

Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
  • Molecular Formula: C₉H₆ClNO₂S
  • Molecular Weight : 227.67 g/mol (CAS: 1208225-86-8)
  • Key Differences : Replacing the oxazole oxygen with sulfur (thiazole) increases electron delocalization and stability. Thiazole derivatives often exhibit distinct biological activities, such as kinase inhibition, compared to oxazoles .

Natural Product Derivatives: Macrooxazoles

Macrooxazole A (Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate)
  • Molecular Formula: C₁₄H₁₆NO₅
  • Molecular Weight : 278.10 g/mol
  • Key Differences : This natural product features a hydroxyethyl and hydroxybenzyl substituents, enhancing hydrophilicity. UV λmax at 202, 227, and 277 nm reflects extended conjugation .
Macrooxazole B (Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate)
  • Molecular Formula: C₁₄H₁₄NO₅ (HR-ESIMS [M+H]+: 260.0917)

Key Findings and Implications

  • Electronic Effects : Chlorine at position 2 increases electrophilicity, making the compound more reactive toward nucleophilic attack compared to methyl-substituted analogs .
  • Biological Relevance : Thiazole analogs (e.g., Methyl 2-chlorobenzo[d]thiazole-4-carboxylate) may offer distinct bioactivity profiles due to sulfur's polarizability .
  • Natural Products : Macrooxazoles demonstrate how oxazole derivatives can be functionalized with hydrophilic groups for natural bioactivity .

Biological Activity

Methyl 2-chlorobenzo[d]oxazole-4-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H8ClNO3
  • Molecular Weight : 223.63 g/mol
  • CAS Number : 208465-72-9

The compound features a chlorobenzo moiety attached to an oxazole ring, which contributes to its unique chemical properties and biological activities.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in disease pathways. For instance, its interaction with cyclooxygenase (COX) enzymes suggests potential anti-inflammatory effects .
  • Antimicrobial Activity : Studies have demonstrated that derivatives of benzoxazole, including this compound, possess antibacterial and antifungal properties. It has been effective against several strains of bacteria and fungi .
  • Anticancer Properties : this compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis in these cells highlights its potential as a therapeutic agent in oncology .

Biological Activity Data

The following table summarizes the biological activity of this compound compared to other related compounds:

Compound NameMolecular FormulaMolecular WeightKey Biological Activity
This compoundC10H8ClNO3223.63 g/molEnzyme inhibition, anticancer
Methyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylateC12H9Cl2NO3286.11 g/molEnzyme inhibition, receptor modulation
Ethyl 5-(2,4-Dichlorobenzyl)oxazole-4-carboxylateC13H11Cl2NO3300.14 g/molSimilar structure but different targets

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation in MCF-7 and A549 cells, with IC50 values comparable to established chemotherapeutic agents .
  • Antibacterial Efficacy : In another investigation, the compound was tested against various bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated a notable zone of inhibition, indicating strong antibacterial properties .
  • Anti-inflammatory Potential : The compound's ability to inhibit COX enzymes was assessed in vitro. It showed promising results in reducing inflammatory markers, suggesting potential use in treating inflammatory diseases .

Q & A

What are the optimal synthetic routes for Methyl 2-chlorobenzo[d]oxazole-4-carboxylate, and how can by-product formation be minimized?

Basic Research Question
The synthesis of this compound can be optimized using cyclization reactions of chlorinated precursors. For example, bromopyruvate derivatives (e.g., ethyl bromopyruvate) react with benzamide analogs under reflux conditions in toluene/dioxane (1:1) to form oxazole esters . Key considerations include:

  • Reagent stoichiometry : Excess bromopyruvate (3 equivalents) ensures complete conversion of the benzamide starting material .
  • Reaction time : Extended reflux (24–72 hours) improves yield but risks decomposition; TLC monitoring is critical .
  • By-product mitigation : Column chromatography (petroleum ether:ethyl acetate gradients) effectively separates halogenated by-products, such as brominated intermediates formed during N-bromosuccinimide (NBS) treatment .

How should researchers interpret conflicting spectral data (e.g., NMR, IR) during structural confirmation?

Basic Research Question
Conflicting spectral data often arise from impurities or tautomeric forms. For this compound:

  • ¹H NMR : The oxazole proton typically appears as a singlet near δ 7.4–7.5 ppm, while the methyl ester resonates as a triplet near δ 3.8–4.0 ppm. Discrepancies in splitting patterns may indicate residual solvent or unreacted starting material .
  • IR spectroscopy : A strong carbonyl stretch (1695–1700 cm⁻¹) confirms the ester group. Absence of this peak suggests hydrolysis, requiring re-esterification .
  • HRMS : Use high-resolution mass spectrometry to validate molecular ion peaks (e.g., [M+H]⁺). Deviations >2 ppm indicate incorrect assignments .

What advanced strategies are recommended for resolving ambiguities in crystal structure determination?

Advanced Research Question
Crystallographic ambiguities (e.g., disordered Cl atoms) require rigorous refinement:

  • Software : SHELXL is preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .
  • Hirshfeld surface analysis : Resolves weak interactions (e.g., C–H···O) that influence packing, as demonstrated for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate .
  • Twinned data : Use SHELXE for iterative phasing to correct for pseudo-merohedral twinning, common in halogenated heterocycles .

How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question
Density functional theory (DFT) simulations guide functionalization:

  • Electrophilic sites : The 2-chloro group is highly electrophilic, with calculated Fukui indices (ƒ⁻) >0.5, making it prone to SNAr reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in amination reactions, reducing activation energy by ~15 kcal/mol .
  • Docking studies : Predict binding affinities for bioactive analogs, such as disorazole derivatives, by modeling interactions with tubulin or kinases .

What safety protocols are critical when handling chlorinated intermediates during synthesis?

Safety-Focused Research Question
Chlorinated intermediates (e.g., 3-bromo-4-chlorobenzoic acid) require stringent controls:

  • Ventilation : Use fume hoods to prevent inhalation of volatile chlorinated by-products .
  • Waste disposal : Segregate halogenated waste and partner with certified treatment facilities to avoid environmental release .
  • Protective equipment : Nitrile gloves and lab coats prevent dermal exposure, which can cause dermatitis .

How can researchers design bioactive analogs of this compound for anticancer screening?

Advanced Research Question
Derivatization strategies include:

  • Ring functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 5-position via electrophilic substitution to enhance cytotoxicity .
  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid for metal coordination (e.g., Pt(II) complexes) .
  • Biological assays : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values to parent compounds .

What methodologies resolve discrepancies between theoretical and experimental melting points?

Advanced Research Question
Melting point deviations (e.g., predicted 110–113°C vs. observed 100–102°C) arise from polymorphism or impurities:

  • DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions or decomposition events .
  • Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate pure crystalline forms .
  • PXRD : Powder X-ray diffraction distinguishes between amorphous and crystalline phases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chlorobenzo[d]oxazole-4-carboxylate
Reactant of Route 2
Methyl 2-chlorobenzo[d]oxazole-4-carboxylate

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